4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate
Overview
Description
It is characterized by its molecular formula C13H10N2O3 and a molecular weight of 242.23 g/mol . This compound is often used in various scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Hydroxyazobenzene-4-carboxylic Acid Hydrate typically involves the diazotization of 4-aminobenzoic acid followed by coupling with phenol. The reaction conditions generally include maintaining a low temperature to ensure the stability of the diazonium salt formed during the diazotization process. The reaction is carried out in an acidic medium, often using hydrochloric acid, and the coupling reaction is facilitated by the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of 4’-Hydroxyazobenzene-4-carboxylic Acid Hydrate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4’-Hydroxyazobenzene-4-carboxylic Acid Hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are commonly used.
Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Ethers and esters.
Scientific Research Applications
4’-Hydroxyazobenzene-4-carboxylic Acid Hydrate is widely used in scientific research due to its versatile properties:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is employed in the study of enzyme kinetics and protein interactions.
Medicine: It is used in the development of diagnostic assays and therapeutic agents.
Industry: It is utilized in the production of dyes and pigments
Mechanism of Action
The mechanism of action of 4’-Hydroxyazobenzene-4-carboxylic Acid Hydrate involves its interaction with specific molecular targets. In biological systems, it binds to proteins and enzymes, altering their activity. The azo group in the compound can undergo reduction, leading to the formation of amines that interact with various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic Acid: A versatile intermediate used in the synthesis of various organic compounds.
2-(4-Hydroxyphenylazo)benzoic Acid: Another azobenzene derivative with similar properties
Uniqueness
4’-Hydroxyazobenzene-4-carboxylic Acid Hydrate is unique due to its specific structural features, such as the presence of both hydroxyl and carboxylic acid groups, which confer distinct reactivity and binding properties. This makes it particularly useful in applications requiring precise molecular interactions .
Properties
IUPAC Name |
4-[(4-hydroxyphenyl)diazenyl]benzoic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3.H2O/c16-12-7-5-11(6-8-12)15-14-10-3-1-9(2-4-10)13(17)18;/h1-8,16H,(H,17,18);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUHDGIIJXMVAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N=NC2=CC=C(C=C2)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.